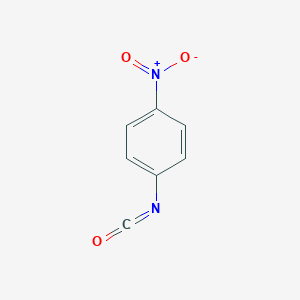
4-Nitrophenyl isocyanate
カタログ番号 B128723
Key on ui cas rn:
100-28-7
分子量: 164.12 g/mol
InChIキー: GFNKTLQTQSALEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05248758
Procedure details


p-Hydroxybenzoic acid (59.05 grams, 0.4275 mole), sodium ethoxide catalyst (0.133 gram, 0.225% wt. of the p-hydroxybenzoic acid used) and N,N'-dimethylacetamide solvent (404 grams) are added to a reactor equipped with a reflux condenser and stirred under a nitrogen atmosphere at 80° C. p-Nitrophenylisocyanate (73.85 grams, 0.450 mole) is initially added in an aliquot of 25.00 grams, followed by 25.00 and 23-85 gram aliquots eleven then nine minutes later, respectively, and so as to maintain a 80° to 82° C. reaction temperature. After the last aliquot of p-nitrophenylisocyanate is added, heating of the reactor commenced and a 160° C. reaction temperature is achieved 24 minutes later. After three hours at the 160° C. reaction temperature, the reactor is cooled to 30° C. then the contents poured into one gallon of deionized water. A precipitated yellow powder is recovered via filtration of the aqueous slurry then dissolved into 1900 milliliters of boiling methanol and refluxed therein (65° C.). After cooling the methanol solution to 5° C. and maintaining therein for twelve hours, a first crop of pale yellow colored crystalline product is filtered off and dried at 110° C. under vacuum to a constant weight of 92.5 grams (79.6% isolated yield). No attempt was made to recover a second crop of crystalline product from the mother liquor. Fourier transform infrared spectrophotometric analysis of a nujol mull of a portion of the product on a sodium chloride plate revealed the presence of the expected secondary amide N--H stretching (solid state) at 3385 cm-1 (sharp), the secondary amide carbonyl stretching (solid state) at 1655 cm-1 (sharp), the hydroxyl group O--H stretching centered at 3232 cm-1 (broad) and the conjugated nitro group absorbances at 1537 and 1339 cm-1 (sharp). Proton magnetic resonance spectroscopy (250 MHz) further confirmed the product structure as -hydroxy-4'-nitrobenzanilide.





[Compound]
Name
N,N'-dimethylacetamide
Quantity
404 g
Type
solvent
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([N:20]=C=O)=[CH:16][CH:15]=1)([O-:13])=[O:12]>[O-]CC.[Na+].O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:20][C:17]2[CH:18]=[CH:19][C:14]([N+:11]([O-:13])=[O:12])=[CH:15][CH:16]=2)=[O:8])=[CH:9][CH:10]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
59.05 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
73.85 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N=C=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N=C=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[O-]CC.[Na+]
|
Step Six
[Compound]
|
Name
|
N,N'-dimethylacetamide
|
|
Quantity
|
404 g
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added to a reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is initially added in an aliquot of 25.00 grams
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
nine minutes later, respectively, and so as to maintain a 80° to 82° C.
|
|
Duration
|
9 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating of the reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
commenced and a 160° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After three hours at the 160° C. reaction temperature
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
A precipitated yellow powder is recovered via filtration of the aqueous slurry
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
then dissolved into 1900 milliliters of boiling methanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(65° C.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the methanol solution to 5° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining
|
WAIT
|
Type
|
WAIT
|
|
Details
|
for twelve hours
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a first crop of pale yellow colored crystalline product is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 110° C. under vacuum to a constant weight of 92.5 grams (79.6% isolated yield)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover a second crop of crystalline product from the mother liquor
|
Outcomes


Product
Details
Reaction Time |
24 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

